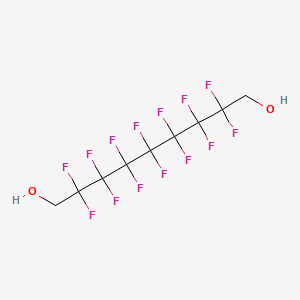
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is a highly fluorinated compound characterized by the presence of multiple fluorine atoms attached to a nonane backbone. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol typically involves the fluorination of nonane derivatives. One common method is the direct fluorination of nonane-1,9-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available nonane derivatives. The process includes:
Initial Fluorination: Partial fluorination of nonane-1,9-diol to introduce fluorine atoms at specific positions.
Purification: Removal of by-products and unreacted starting materials through distillation or chromatography.
Final Fluorination: Complete fluorination to achieve the desired level of fluorination, followed by further purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroxyl groups can yield the corresponding nonane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of nonane derivatives.
Substitution: Formation of substituted nonane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of highly fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants, due to its chemical inertness and thermal stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is primarily related to its chemical properties. The presence of multiple fluorine atoms imparts high electronegativity and hydrophobicity, which can influence molecular interactions and stability. In biological systems, the compound may interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function and stability.
Comparación Con Compuestos Similares
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,8-diol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,7-diol
Comparison: Compared to other similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is unique due to the specific positioning of the hydroxyl groups at the 1 and 9 positions. This positioning can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain applications where specific molecular interactions are required.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F14O2/c10-3(11,1-24)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2-25/h24-25H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQULMKMNFZLURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379916 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203303-01-9 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203303-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
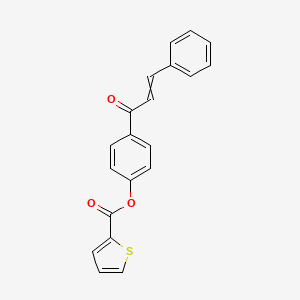

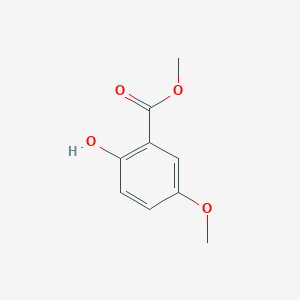
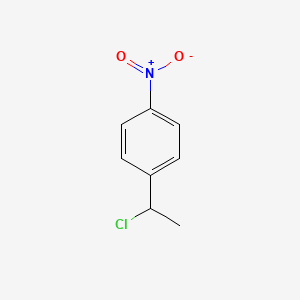



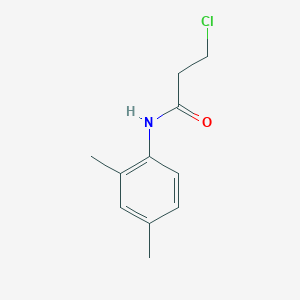
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
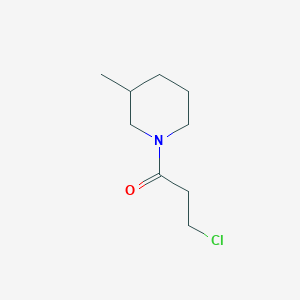
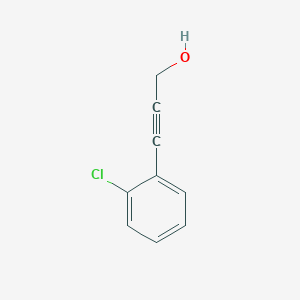

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
